5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione
Overview
Description
The chemical compound belongs to a class of molecules that include imidazolidinediones and benzodioxoles, which are of interest for their potential chemical and pharmaceutical properties. These molecules are often studied for their synthesis, molecular structure, and the chemical reactions they undergo.
Synthesis Analysis
Synthesis of related compounds typically involves cyclization reactions, condensation, and substitutions. For instance, novel substituted imidazolidin-2,4-diones were synthesized utilizing microwave irradiation, indicating a method that might be applicable to the synthesis of the compound (Penthala, Crooks, & Reddy, 2011).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, is essential for determining the spatial arrangement of atoms within a compound. For example, the molecular structure of a similar compound, "3-Benzyl-5-(2-fluorobenzylidene)-imidazolidine-2,4-dione," was elucidated, revealing specific dihedral angles and hydrogen bonding patterns (Simone et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving imidazolidinediones often include nucleophilic addition or substitution. The reactivity of these compounds can be influenced by substituents on the imidazolidinedione ring or the benzodioxole moiety.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are typically investigated using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards various reagents, can be studied through experimental and computational methods. The presence of functional groups like imidazolidinedione and benzodioxole influences these properties significantly.
References
Scientific Research Applications
Potential as Anticancer Agents
A study highlights the synthesis of novel substituted imidazolidinediones, including compounds related to 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione, and their evaluation as potential anticancer agents. These compounds have shown significant cytotoxicity against various human tumor cell lines, indicating their potential in cancer treatment (Penthala, Yerramreddy, & Crooks, 2011).
Antiviral Properties
Another research avenue explores the synthesis of imidazo[1,5-a]-1,3,5-triazine derivatives, related to the chemical structure , and their effects on the replication of various viruses. Some of these compounds have shown specific inhibitory effects on influenza A virus and respiratory syncytial virus, suggesting potential antiviral applications (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995).
Anti-Helicobacter pylori Activity
A study synthesizes and evaluates 2-(substituted benzylthio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazole derivatives, with structures akin to this compound, for their anti-Helicobacter pylori activity. The results showed significant inhibitory activity against H. pylori, indicating potential therapeutic applications (Mohammadhosseini, Asadipor, Letafat, Vosooghi, Siavoshi, Shafiee, & Foroumadi, 2009).
Synthesis and Characterization in Chemistry
Research has also focused on the synthesis and characterization of various imidazolidinedione derivatives, including those similar to the compound . Studies in this area contribute significantly to the field of medicinal chemistry, exploring the structural and chemical properties of these compounds and their potential applications (Würthner, Sautter, & Schilling, 2002).
Antidepressant Activity
In the field of psychopharmacology, derivatives of imidazolidinedione, similar to this compound, have been synthesized and tested for their antidepressant activity. These studies provide insights into the potential use of these compounds in treating depression (Wessels, Schwan, & Pong, 1980).
properties
IUPAC Name |
(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2O4/c19-12-7-16-15(25-9-26-16)6-11(12)5-14-17(23)22(18(24)21-14)8-10-3-1-2-4-13(10)20/h1-7H,8-9H2,(H,21,24)/b14-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWLIMAKRXRQIX-LHHJGKSTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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